(4-Benzyl-piperidin-1-yl)-acetic acid
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Overview
Description
“(4-Benzyl-piperidin-1-yl)-acetic acid” belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H19NO2 . The InChI code is 1S/C14H19NO2/c16-14(17)11-15-8-6-13(7-9-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) . The molecular weight is 233.31 g/mol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 233.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 233.141578849 g/mol . The topological polar surface area is 40.5 Ų . The compound is covalently bonded and has a complexity of 241 .Scientific Research Applications
Antimicrobial Activity
- Synthesized derivatives of (4-Benzyl-piperidin-1-yl)-acetic acid have shown significant antimicrobial activity. A series of these compounds were screened for their in vitro antibacterial and antifungal activities. The antimicrobial effects were evaluated against various bacterial and fungal strains, demonstrating considerable effectiveness (Vankadari et al., 2013).
Oxidation and Synthetic Applications
- The compound has been used in the field of organic synthesis, particularly in the formation of oxindoles, which have various applications in medicinal chemistry (Magano et al., 2014). Additionally, it has been involved in microwave-assisted synthesis, contributing to the development of novel piperidine containing pyrimidine imines and thiazolidinones with potential biological activities (Merugu et al., 2010).
Radiopharmaceutical Research
- This compound derivatives have been explored in the development of radioligands for positron emission tomography (PET), specifically targeting Dopamine D4 receptors. This research is significant for advancing the understanding of various neurological conditions (Matarrese et al., 2000).
Anti-Bacterial Studies
- N-substituted derivatives of this compound have been synthesized and evaluated for their anti-bacterial properties. These studies contribute to the discovery of new antibiotics and understanding the structure-activity relationship in antimicrobial agents (Khalid et al., 2016).
Application in Oxidative Reactions
- The compound has been used in the synthesis of oxidation reagents, demonstrating its versatility in chemical reactions and potential applications in various synthetic processes (Mercadante et al., 2013).
Synthesis of Piperidine Derivatives
- Research has been conducted on the synthesis of disubstituted and trisubstituted piperidines from serine using this compound. These studies have implications in developing novel compounds for pharmaceutical applications (Acharya & Clive, 2010).
Safety and Hazards
“(4-Benzyl-piperidin-1-yl)-acetic acid” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . If inhaled, the victim should be moved to fresh air and kept comfortable for breathing .
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)11-15-8-6-13(7-9-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVANSUYXOOKQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424643 |
Source
|
Record name | (4-Benzyl-piperidin-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438634-64-1 |
Source
|
Record name | (4-Benzyl-piperidin-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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